molecular formula C11H11N3O2 B3049500 Ethyl 8-amino-1,6-naphthyridine-3-carboxylate CAS No. 2089651-29-4

Ethyl 8-amino-1,6-naphthyridine-3-carboxylate

Cat. No. B3049500
CAS RN: 2089651-29-4
M. Wt: 217.22
InChI Key: FLKMBYGQUUFLBN-UHFFFAOYSA-N
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Description

“Ethyl 8-amino-1,6-naphthyridine-3-carboxylate” is a derivative of 1,6-naphthyridines . 1,6-Naphthyridines are pharmacologically active compounds with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Ethyl 8-amino-1,6-naphthyridine-3-carboxylate, focusing on six unique fields:

Pharmaceutical Development

Ethyl 8-amino-1,6-naphthyridine-3-carboxylate is a promising compound in pharmaceutical research due to its potential as a CYP1A2 inhibitor . This enzyme plays a crucial role in drug metabolism, and inhibiting it can help in the development of drugs with improved efficacy and reduced side effects. The compound’s ability to interact with specific enzymes makes it a valuable candidate for creating new therapeutic agents.

Antimicrobial Agents

Research has shown that derivatives of naphthyridine compounds exhibit significant antimicrobial properties . Ethyl 8-amino-1,6-naphthyridine-3-carboxylate, with its unique structure, can be explored for developing new antibiotics or antifungal agents. Its ability to disrupt microbial cell processes makes it a potential candidate for combating resistant strains of bacteria and fungi.

Cancer Research

The compound’s structure allows it to interact with various biological targets, making it a potential anticancer agent . Studies have indicated that naphthyridine derivatives can inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms. Ethyl 8-amino-1,6-naphthyridine-3-carboxylate could be further investigated for its efficacy in treating different types of cancer.

Neuroprotective Agents

Ethyl 8-amino-1,6-naphthyridine-3-carboxylate has shown potential in neuroprotection . Compounds that can protect neurons from damage are crucial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This compound’s ability to cross the blood-brain barrier and its interaction with neural pathways make it a candidate for developing neuroprotective drugs.

Environmental Science

In environmental science, this compound can be used in the development of nanofiltration membranes . These membranes are essential for removing contaminants from water, including heavy metals and organic pollutants. The unique chemical properties of Ethyl 8-amino-1,6-naphthyridine-3-carboxylate can enhance the efficiency and selectivity of these membranes, making water purification processes more effective.

Material Science

The compound’s chemical stability and reactivity make it useful in material science . It can be used to synthesize new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. These materials can have applications in various industries, including aerospace, automotive, and electronics.

Agricultural Chemistry

Ethyl 8-amino-1,6-naphthyridine-3-carboxylate can be explored for its potential use in agricultural chemistry . Compounds with antimicrobial properties can be used to develop new pesticides or fungicides, helping to protect crops from diseases and pests. This can lead to increased agricultural productivity and sustainability.

Biochemical Research

In biochemical research, this compound can serve as a tool for studying enzyme interactions . Its ability to inhibit specific enzymes can help researchers understand enzyme functions and mechanisms, leading to the discovery of new biochemical pathways and potential therapeutic targets.

Mechanism of Action

Target of Action

Ethyl 8-amino-1,6-naphthyridine-3-carboxylate is a type of 1,6-naphthyridine, which has been identified as a novel scaffold for the inhibition of c-Met kinase related cancer activity . The primary target of this compound is the c-Met kinase, a protein that plays a crucial role in cellular growth, survival, and migration, particularly in cancer cells .

Mode of Action

The compound interacts with the c-Met kinase by binding to its active site, thereby inhibiting its activity . This interaction results in the disruption of the signaling pathways regulated by c-Met kinase, leading to the inhibition of cancer cell proliferation .

Biochemical Pathways

The inhibition of c-Met kinase by Ethyl 8-amino-1,6-naphthyridine-3-carboxylate affects various biochemical pathways. These include pathways involved in cell growth and survival, such as the PI3K/AKT and MAPK pathways . The disruption of these pathways leads to the inhibition of cancer cell growth and proliferation .

Pharmacokinetics

The pharmacokinetic properties of Ethyl 8-amino-1,6-naphthyridine-3-carboxylate are characterized by high gastrointestinal absorption and a moderate lipophilicity (Log Po/w (iLOGP): 1.74) . These properties suggest that the compound has good bioavailability.

Result of Action

The result of the action of Ethyl 8-amino-1,6-naphthyridine-3-carboxylate is the inhibition of cancer cell growth and proliferation. By inhibiting the activity of c-Met kinase, the compound disrupts the signaling pathways that promote cell growth and survival, leading to the death of cancer cells .

Action Environment

The action of Ethyl 8-amino-1,6-naphthyridine-3-carboxylate can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and solubility, which in turn can impact its bioavailability and efficacy . Furthermore, the presence of other substances, such as proteins or other drugs, can also affect the compound’s action by altering its absorption, distribution, metabolism, or excretion .

properties

IUPAC Name

ethyl 8-amino-1,6-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)8-3-7-4-13-6-9(12)10(7)14-5-8/h3-6H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKMBYGQUUFLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=NC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201193355
Record name 1,6-Naphthyridine-3-carboxylic acid, 8-amino-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-amino-1,6-naphthyridine-3-carboxylate

CAS RN

2089651-29-4
Record name 1,6-Naphthyridine-3-carboxylic acid, 8-amino-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2089651-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Naphthyridine-3-carboxylic acid, 8-amino-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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